1-(4-methyl-3-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
1-(4-methyl-3-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields
Properties
IUPAC Name |
(4-methyl-3-nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-12-2-5-14(10-16(12)25(27)28)17(26)24-9-8-23-18(24)29-11-13-3-6-15(7-4-13)19(20,21)22/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUWQYBQJRKGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methyl-3-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. The initial step often includes the preparation of the 4-methyl-3-nitrobenzoyl chloride, which is then reacted with an appropriate imidazole derivative under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 3-position of the benzoyl moiety undergoes reduction under catalytic hydrogenation or chemical reducing conditions.
| Reduction Method | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C (10%), ethanol, 25°C, 6 hrs | 1-(4-methyl-3-aminobenzoyl)-derivative | 78% | |
| Sodium Dithionite Reduction | Na₂S₂O₄, H₂O/EtOH (1:1), 60°C, 2 hrs | Aminobenzoyl derivative with sulfonate byproducts | 65% |
-
The nitro-to-amine conversion is critical for generating bioactive intermediates, particularly in medicinal chemistry applications.
-
Palladium-catalyzed hydrogenation is preferred for higher selectivity and fewer side reactions compared to sodium dithionite.
Sulfanyl Group Reactivity
The benzylsulfanyl group participates in nucleophilic substitution and oxidation reactions.
Nucleophilic Substitution
Replacement of the sulfanyl group with other nucleophiles (e.g., amines, alkoxides):
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 hrs | 2-(piperidin-1-yl)-substituted imidazole | 52% | |
| Sodium Methoxide | MeOH, reflux, 8 hrs | 2-(methoxy)-derivative | 48% |
-
Polar aprotic solvents like DMF enhance nucleophilicity, while protic solvents (e.g., MeOH) favor SN2 mechanisms.
Oxidation to Sulfone
Controlled oxidation converts the sulfanyl group to a sulfone:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4 hrs | 2-({[4-(trifluoromethyl)phenyl]methyl}sulfonyl)-derivative | 85% | |
| mCPBA | DCM, 0°C to RT, 2 hrs | Sulfonyl derivative | 91% |
-
Sulfone derivatives exhibit increased metabolic stability, making them valuable in drug design.
Imidazole Ring Functionalization
The 4,5-dihydroimidazole ring undergoes electrophilic substitution and ring-opening reactions.
Electrophilic Acylation
Reaction with acetyl chloride at the N1 position:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl Chloride | Pyridine, DCM, 0°C, 1 hr | 1-acetyl-4,5-dihydroimidazole derivative | 67% |
-
Pyridine acts as a base to neutralize HCl, preventing ring decomposition.
Ring-Opening via Hydrolysis
Acidic or basic hydrolysis cleaves the imidazole ring:
| Condition | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 24 hrs | 4-methyl-3-nitrobenzamide and thiol byproduct | 89% | |
| NaOH (10%), EtOH, 12 hrs | Carboxylic acid and disulfide derivatives | 73% |
Condensation with Carbonyl Compounds
The imidazole ring’s NH group reacts with aldehydes/ketones to form Schiff bases:
-
Schiff base formation is reversible and pH-dependent, with optimal yields in mildly acidic conditions .
Cross-Coupling Reactions
The trifluoromethylphenyl group enables palladium-catalyzed cross-couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 8 hrs | Biaryl-substituted imidazole | 68% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C | N-aryl imidazole derivative | 74% |
-
The electron-withdrawing trifluoromethyl group enhances oxidative addition efficiency in cross-couplings.
Key Research Findings
-
Catalytic Hydrogenation Optimization : Elevated H₂ pressure (3 atm) improves nitro reduction yields to 92% while minimizing over-reduction.
-
Sulfone Bioactivity : Sulfonyl derivatives show 3× greater COX-2 inhibition (IC₅₀ = 0.8 µM) compared to sulfanyl precursors .
-
pH-Dependent Hydrolysis : Ring-opening under acidic conditions proceeds via N-protonation, while basic conditions follow a hydroxide-mediated mechanism.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that make it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings often show antimicrobial properties. The presence of the nitro group in this compound may enhance its efficacy against various bacterial strains by disrupting cellular processes. For instance, studies have demonstrated that imidazole derivatives can inhibit bacterial growth through interference with DNA synthesis and cell wall integrity.
Anticancer Potential
The structural characteristics of 1-(4-methyl-3-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole suggest potential anticancer activity. The compound can be designed as a molecular hybrid, combining the properties of imidazole with other active pharmaceutical ingredients. This hybridization strategy has been explored in recent studies where similar compounds showed cytotoxic effects against cancer cell lines, indicating that this compound could be further investigated for its anticancer properties.
Material Science
The unique chemical properties of this compound make it suitable for applications in material science.
Polymer Chemistry
The trifluoromethyl group enhances the lipophilicity and stability of polymers synthesized from this compound. Such polymers can be utilized in coatings and adhesives that require enhanced durability and resistance to solvents and chemicals. Research has shown that incorporating trifluoromethylated compounds into polymer matrices can improve thermal stability and mechanical properties.
Nanotechnology
In nanotechnology, this compound can serve as a precursor for the synthesis of nanoparticles with specific functional properties. The ability to modify the surface chemistry of nanoparticles using such organic compounds opens avenues for targeted drug delivery systems and diagnostic applications.
Agrochemicals
The agricultural sector stands to benefit from the application of this compound as a potential pesticide or herbicide.
Pesticidal Activity
Compounds with similar structures have been reported to exhibit insecticidal and fungicidal activities. The incorporation of the trifluoromethyl group may enhance the bioactivity of this compound against pests while minimizing toxicity to non-target organisms. Studies on related imidazole derivatives have shown effectiveness in controlling agricultural pests through disruption of their metabolic pathways.
Research Findings Summary Table
Mechanism of Action
The mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine
- 1-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
Compared to similar compounds, 1-(4-methyl-3-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Biological Activity
The compound 1-(4-methyl-3-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This report synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure includes a substituted imidazole ring with various functional groups, which contribute to its biological activity. The presence of the trifluoromethyl group is noteworthy due to its influence on lipophilicity and electronic properties.
Biological Activity Overview
Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have shown that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar in structure have demonstrated IC50 values in the micromolar range against various cancer cell lines, including MCF-7 and A549 .
- Antimicrobial Properties : Some imidazole derivatives have been reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .
- Anti-inflammatory Effects : Certain derivatives may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell growth. For example, they may inhibit topoisomerases or kinases involved in cell signaling pathways .
Case Studies
- Anticancer Activity :
- Antimicrobial Testing :
Data Table: Biological Activity Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
